molecular formula C24H17NO6 B3009721 N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide CAS No. 886180-27-4

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide

Cat. No. B3009721
CAS RN: 886180-27-4
M. Wt: 415.401
InChI Key: WFYIECVUWJDOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest due to their potential pharmacological activities. For instance, paper describes the synthesis of novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, which are structurally modified from metoclopramide. Similarly, paper discusses the synthesis of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives, which are related to the compound of interest due to the presence of a benzofuran moiety. These syntheses involve various steps, including the use of alkyl bromides and K2CO3 in DMF at room temperature, and are characterized by techniques such as NMR and LCMS.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can significantly influence their biological activity. Paper examines the crystal structure of N-Benzyl-2-hydroxybenzamide, revealing an intramolecular O—H⋯O hydrogen bond and the formation of one-dimensional chains in the crystal structure through N—H⋯O hydrogen bonds. This highlights the importance of intramolecular interactions in the stability and conformation of benzamide derivatives.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including anion binding and cyclization. Paper explores the anion binding of N-(o-methoxybenzamido)thioureas, which is enhanced by an intramolecular hydrogen bond in the N-benzamide moiety. Paper presents a method for the base-controlled cyclization of N-phenoxyamides to selectively construct benzofuran derivatives, which is relevant to the compound of interest due to the benzofuran core.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are crucial for their function as pharmacological agents. Paper discusses the high affinity of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide for the dopamine D4 receptor, with selectivity over other receptors. This suggests that the electronic and steric properties of the benzamide derivatives can be fine-tuned to achieve selectivity in receptor binding.

Scientific Research Applications

Antioxidant Properties

A study by Perin et al. (2018) investigated a range of N-arylbenzamides, including derivatives similar to N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide, for their antioxidant capacity. The research demonstrated that certain derivatives exhibit improved antioxidative properties relative to the reference molecule BHT in both DPPH and FRAP assays. The study suggests that these compounds could serve as lead compounds for further optimization in the development of potent antioxidants, highlighting the importance of electron-donating groups and hydroxy groups in enhancing antioxidative features (Perin et al., 2018).

Potential in Imaging and Diagnostics

Another study focused on the synthesis and characterization of iodobenzamide analogues, including those related to this compound, as potential D-2 dopamine receptor imaging agents. These compounds, particularly those with benzofuran and naphthalene fused ring systems, were evaluated for their biological properties, including specific binding to rat striatal tissue preparation. The findings indicate the potential of these analogues in imaging central nervous system (CNS) D-2 dopamine receptors, which could have implications for diagnosing and studying neurological disorders (Murphy et al., 1990).

Antitumor Activity

Pieters et al. (1999) synthesized a series of dihydrobenzofuran lignans and related compounds, assessing their potential anticancer activity. The study revealed that certain compounds, particularly those derived from the dimerization of caffeic acid methyl ester and containing hydroxyl groups in specific positions, showed promising activity against leukemia and breast cancer cell lines. These findings suggest that derivatives of this compound could be explored as potential antitumor agents, highlighting the role of specific functional groups in enhancing cytotoxic activity (Pieters et al., 1999).

Future Directions

The future directions for the study of “N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide” could involve further exploration of its potential applications in various fields, as well as the synthesis and evaluation of novel organoselenides of synthetic and biological importance .

properties

IUPAC Name

N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO6/c1-28-17-8-4-3-7-16(17)24(27)25-21-15-6-2-5-9-18(15)31-23(21)22(26)14-10-11-19-20(12-14)30-13-29-19/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYIECVUWJDOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.